Product packaging for Isoterbinafine, (E)-(Cat. No.:CAS No. 187540-01-8)

Isoterbinafine, (E)-

Cat. No.: B1602020
CAS No.: 187540-01-8
M. Wt: 291.4 g/mol
InChI Key: FMMRYPSASRYXIN-WEVVVXLNSA-N
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Description

Contextualization of Isoterbinafine, (E)- as a Stereoisomer

Isoterbinafine, (E)- is a geometric isomer of Terbinafine. wikipedia.org Molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space are known as stereoisomers. wikipedia.org Specifically, Isoterbinafine, (E)- is a diastereomer of Terbinafine, which is the (Z)-isomer. This difference arises from the restricted rotation around a carbon-carbon double bond in the molecule's hept-2-en-4-yne chain. studymind.co.uk

The "E" in the name comes from the German word entgegen, meaning "opposite," and it indicates that the higher-priority substituent groups on each carbon of the double bond are on opposite sides. savemyexams.com In contrast, the "Z" in Terbinafine comes from zusammen, meaning "together," where the higher-priority groups are on the same side. savemyexams.com This seemingly subtle difference in geometry results in a unique three-dimensional shape for Isoterbinafine, (E)-, which dictates how it interacts with biological targets. cambridgemedchemconsulting.com

PropertyIsoterbinafine, (E)-Terbinafine ((Z)-isomer)
Molecular FormulaC₂₁H₂₅N nih.govC₂₁H₂₅N drugbank.com
Molecular Weight291.4 g/mol nih.gov291.43 g/mol drugbank.com
Common Synonymstrans-Isoterbinafine, Terbinafine Impurity C nih.gov(E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene methanamine drugbank.com
CAS Number187540-01-8 nih.gov91161-71-6 (Terbinafine base) chemsrc.com

Historical Perspective of its Identification and Significance in Related Compound Synthesis

The identification of Isoterbinafine, (E)-, often referred to as Terbinafine Related Compound C or Terbinafine Impurity C in pharmacopeial standards, became crucial for quality control in the pharmaceutical manufacturing of Terbinafine. nih.govnih.govontosight.ai Its presence needed to be accurately detected and quantified to ensure the purity and efficacy of the final drug product. This necessity drove the development of specific analytical methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to distinguish between the two isomers. ontosight.ai The study of Isoterbinafine, (E)- is therefore historically intertwined with the chemical process development and quality assurance of its more famous stereoisomer.

Importance of (E)-Stereochemistry in Molecular Interaction Studies

The rigid geometry of the (E)-double bond in Isoterbinafine, (E)- provides a valuable tool for probing the molecular interactions of allylamine (B125299) compounds with their biological targets. cambridgemedchemconsulting.com The primary target for Terbinafine is the enzyme squalene (B77637) epoxidase, which is critical for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netmedicines.org.ukaocd.org Terbinafine's (Z)-configuration is known to be the biologically active form that effectively inhibits this enzyme. google.com

By comparing the activity of the (Z)-isomer (Terbinafine) with the (E)-isomer (Isoterbinafine), researchers can elucidate the specific structural requirements for binding to the active site of squalene epoxidase. The different spatial arrangement of the naphthalene (B1677914) ring and the tert-butyl group in Isoterbinafine, (E)- can lead to steric clashes or a loss of key binding interactions within the enzyme's active site, which is believed to result in its lower biological activity. cambridgemedchemconsulting.comgoogle.com Studying such differences helps to create a detailed map of the pharmacophore, highlighting which parts of the molecule and in what orientation are essential for its biological function. This knowledge is fundamental in medicinal chemistry for designing new and more potent enzyme inhibitors.

Overview of Current Research Trajectories in Isoterbinafine, (E)- Chemical Biology

Current research involving Isoterbinafine, (E)- in chemical biology is primarily focused on its use as a molecular probe and reference standard. Its main applications include:

Structure-Activity Relationship (SAR) Studies: Isoterbinafine, (E)- serves as a crucial negative control or comparative compound in SAR studies to understand the precise structural determinants of antifungal activity in allylamine derivatives. nih.gov By synthesizing and testing analogs of both Terbinafine and Isoterbinafine, researchers can pinpoint the exact contributions of stereochemistry to target engagement and efficacy. researchgate.net

Analytical Method Development: As a known impurity, high-purity Isoterbinafine, (E)- is essential for the development and validation of analytical methods designed to detect and quantify impurities in bulk Terbinafine and its pharmaceutical formulations. google.com

Probing Enzyme Mechanisms: The compound is used in studies of fungal squalene epoxidase to better understand the enzyme's topology and mechanism. chemsrc.com Comparing how the (E) and (Z) isomers interact with the enzyme can reveal insights into its substrate specificity and catalytic process. wikipedia.org

While Isoterbinafine, (E)- itself is not pursued as a therapeutic agent due to its lower activity, its role in the broader field of chemical biology is significant. google.com It underscores the critical importance of stereochemistry in drug design and provides an indispensable tool for the ongoing research and development of antifungal agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N B1602020 Isoterbinafine, (E)- CAS No. 187540-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMRYPSASRYXIN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187540-01-8
Record name Isoterbinafine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereocontrol for Isoterbinafine, E

Retrosynthetic Analysis of the Isoterbinafine, (E)- Molecular Architecture

The process of deconstructing a target molecule to identify potential starting materials is known as retrosynthetic analysis. slideshare.netamazonaws.com For (E)-Isoterbinafine, the key disconnections are centered around the formation of the crucial carbon-nitrogen and carbon-carbon bonds.

A primary retrosynthetic disconnection breaks the bond between the nitrogen atom and the naphthalen-2-ylmethyl group. This leads to two primary synthons: N-methyl-(E)-hept-2-en-4-yn-1-amine and 2-(halomethyl)naphthalene. A further disconnection of the allylamine (B125299) moiety at the C-N bond reveals (E)-hept-2-en-4-yn-1-al and methylamine (B109427) as key precursors.

Alternatively, a disconnection at the C-C bond of the allylic group points towards a strategy involving the coupling of a propargyl unit with an appropriate naphthalene-containing fragment. This highlights the importance of controlling the stereochemistry of the double bond to achieve the desired (E)-isomer.

Classical Approaches to Allylamine Synthesis Relevant to Isoterbinafine, (E)-

The synthesis of the allylamine core of (E)-Isoterbinafine has historically relied on established, multi-step procedures. These classical methods, while robust, often require careful control of reaction conditions and the use of protecting groups.

Key Precursors and Building Blocks for the Heptenynyl Chain and Naphthalene (B1677914) Moiety

The construction of the heptenynyl side chain typically starts with smaller, readily available building blocks. For instance, 3,3-dimethyl-1-butyne (B43207) serves as a precursor for the tert-butylacetylene portion of the molecule. koreascience.kr Acrolein or related three-carbon synthons can be employed to introduce the allylic functionality. google.com

The naphthalene moiety is commonly introduced using 1-chloromethylnaphthalene or 1-naphthaldehyde. sphinxsai.comdrugbank.com The synthesis of 1-chloromethylnaphthalene itself can be achieved from naphthalene and paraformaldehyde in the presence of acids. sphinxsai.com

PrecursorRole in Synthesis
3,3-dimethyl-1-butyneSource of the tert-butylacetylene group
AcroleinProvides the three-carbon backbone for the allylic portion
1-ChloromethylnaphthaleneIntroduces the naphthalen-1-ylmethyl group
N-methyl-1-naphthalenemethylamineA key intermediate combining the naphthalene and methylamine fragments

Stereoselective Alkylation and Amination Strategies

Achieving the correct (E)-stereochemistry of the double bond is a critical challenge in the synthesis of Isoterbinafine. One classical approach involves the reduction of an internal alkyne. The use of specific reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can favor the formation of the trans-alkene. amazonaws.com

Alternatively, stereoselective synthesis of (E)-allylamines can be achieved from Baylis-Hillman adducts. thieme-connect.comthieme-connect.com The reaction of acetylated Baylis-Hillman adducts with ammonium (B1175870) acetate (B1210297) can proceed with high stereoselectivity to yield the desired (E)-allylamine. thieme-connect.comthieme-connect.com Another strategy involves the figshare.comfigshare.com sigmatropic rearrangement of allyl cyanates, where the stereochemistry of the starting material dictates the final product's geometry. nih.gov

Protecting Group Chemistry in Multi-Step Synthesis

In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions. For example, during the construction of the heptenynyl chain, hydroxyl groups may need to be protected. Silyl ethers, such as trimethylsilyl (B98337) (TMS) ethers, are commonly used for this purpose due to their ease of introduction and removal under mild conditions. benchchem.com In syntheses involving amino alcohols, the amine functionality might be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but can be readily removed with acid.

Modern Advancements in Isoterbinafine, (E)- Analog Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer more efficient and atom-economical routes to complex molecules like Isoterbinafine and its analogs.

Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. Palladium- and copper-catalyzed reactions, such as the Sonogashira and Heck couplings, are particularly powerful for constructing the enyne an enyne system present in Isoterbinafine. google.comfigshare.comnih.gov For instance, a Heck-type coupling can be employed to couple a vinyl halide with an alkyne. google.com

For the formation of the C-N bond, palladium-catalyzed allylic amination (the Buchwald-Hartwig amination) provides a direct and efficient method for coupling an allylic electrophile with an amine. This approach offers good control over regioselectivity and can be adapted for stereoselective transformations. Iron-catalyzed cross-coupling of Grignard reagents with 3-chloroprop-2-en-1-amines has also been developed for the stereoselective synthesis of allylamines. researchgate.net Furthermore, rare-earth metal catalysts have shown promise in the asymmetric addition of nitriles to allylamines, providing a concise route to chiral imidazolines, which are structurally related to the allylamine motif. chinesechemsoc.org

Catalytic MethodBond FormedKey Advantages
Sonogashira CouplingCarbon-Carbon (alkyne-aryl/vinyl)Mild reaction conditions, good functional group tolerance
Heck CouplingCarbon-Carbon (alkene-aryl/vinyl)High stereoselectivity for (E)-alkenes
Buchwald-Hartwig AminationCarbon-NitrogenDirect amination, good functional group tolerance
Iron-Catalyzed Cross-CouplingCarbon-CarbonUse of an inexpensive and less toxic metal
Rare-Earth Metal CatalysisCarbon-NitrogenHigh enantioselectivity in related systems

Asymmetric Synthesis Techniques for Enantiomeric Purity (if applicable for analogues)

While specific literature on the asymmetric synthesis of (E)-Isoterbinafine is sparse, the principles can be extrapolated from research on its analogues, most notably Terbinafine. The critical structural feature of these molecules is the (E)-configured double bond in the allylamine side chain. Achieving high enantiomeric purity in analogues often involves the stereoselective synthesis of key chiral building blocks.

Research into chiral derivatives of Terbinafine has demonstrated the feasibility of synthesizing a series of allylamine compounds with additional substituents on the carbon atom adjacent to the central nitrogen. researchgate.net These syntheses underscore the importance of controlling stereochemistry to influence biological activity. researchgate.net Stereocontrol in organic synthesis is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological effects. ox.ac.uk

Methodologies for stereocontrol can involve various strategies:

Substrate-Reagent Interactions: Utilizing associative interactions, such as hydrogen bonding, between the substrate and a chiral catalyst or reagent can direct the stereochemical outcome of a reaction. ox.ac.ukrsc.org

Chiral Catalysts: The use of chiral metal complexes, for instance, can create a chiral environment that favors the formation of one stereoisomer over another.

Stereospecific Reactions: Employing reactions that proceed with a known and predictable stereochemical course, such as the SE2′ reaction of an enantiomerically enriched allenylsilane with an aldehyde, allows for the transfer of chirality from a starting material to the product. rsc.org

For analogues of Isoterbinafine, achieving enantiomeric purity would likely rely on the asymmetric synthesis of a chiral amine or a chiral side-chain precursor, followed by a coupling reaction that preserves the stereochemical integrity of the components. The synthesis of related structures has been achieved with good yields through stereo-selective methods. researchgate.net

Flow Chemistry and Scalable Synthesis Considerations

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of pharmaceutical compounds like (E)-Isoterbinafine. youtube.comeuropa.eu This technology is increasingly seen as a disruptive innovation that can enhance safety, efficiency, and scalability compared to traditional batch processing. europa.eusioc-journal.cn

Key Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors, particularly microreactors, have a high surface-area-to-volume ratio, which allows for rapid and efficient heat dissipation. europa.eumdpi.com This is crucial for managing highly exothermic reactions and preventing thermal runaways, thereby allowing transformations to be run under high pressure or temperature with greater safety. youtube.comeuropa.eu

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to more consistent product quality and yield.

Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which can be more straightforward than redesigning large-scale batch reactors. vapourtec.com This approach has been successfully used in the multigram synthesis of complex molecules like tamoxifen. vapourtec.com

For the synthesis of (E)-Isoterbinafine, a potential route could involve the reaction of N-methyl-1-naphthalenemethylamine with an appropriate side-chain precursor, such as a derivative of 6,6-dimethyl-2-hepten-4-yne. google.com A process patent for Terbinafine describes reacting N-methyl-1-naphthylmethyl amine with 1-bromo-6,6-dimethyl-2-hepten-4-yne (B1147359) in a two-phase system at elevated temperatures. google.com Transferring such a process to a flow reactor could offer better control over the reaction temperature and mixing, potentially leading to improved selectivity for the desired (E)-isomer and minimizing the formation of the (Z)-isomer impurity. chemicea.com Furthermore, the use of organometallic reagents, such as Grignard reagents which are mentioned in Terbinafine synthesis, can be managed more safely and efficiently in a continuous flow setup. vapourtec.comgoogle.com

Chemoenzymatic and Biocatalytic Approaches to Isoterbinafine, (E)- Synthesis

Chemoenzymatic and biocatalytic methods represent a powerful alternative to traditional chemical synthesis, offering high selectivity under mild conditions. mdpi.comrsc.org These approaches leverage the catalytic power of enzymes or whole microbial systems to perform specific chemical transformations. au.dk

For a molecule like (E)-Isoterbinafine, which contains a tertiary amine and a specific geometric isomer, biocatalysis could be applied in several ways:

Asymmetric Synthesis of Chiral Amines: Enzymes such as transaminases have been successfully used in the large-scale synthesis of chiral amines from ketones with excellent stereocontrol. worktribe.com A similar strategy could be envisioned for producing a chiral precursor to the N-methyl-1-naphthalenemethylamine moiety or for analogues of Isoterbinafine.

Enzymatic Reductions: Ketoreductases (KREDs) are highly efficient in the stereoselective reduction of ketones to chiral alcohols, which are versatile intermediates in organic synthesis. uni-greifswald.de This could be applied to synthesize chiral precursors for the side chain.

Regioselective and Stereoselective Reactions: The inherent selectivity of enzymes could be exploited to control the geometry of the double bond or to perform other specific transformations on the molecule's backbone. uni-greifswald.de

While there are no specific reports on the chemoenzymatic synthesis of (E)-Isoterbinafine itself, the synthesis of other active pharmaceutical ingredients (APIs) provides a clear proof of concept. mdpi.com For example, biocatalysis has been crucial in developing sustainable and efficient manufacturing processes for drugs like Boceprevir and Sitagliptin. mdpi.comworktribe.com A chemoenzymatic one-pot process, combining a chemical step with a biocatalytic one, could offer an elegant and efficient route, starting from simple precursors like benzylic alcohols and amino alcohols to build complex scaffolds. mdpi.com The development of such a process for (E)-Isoterbinafine would involve screening for suitable enzymes and optimizing reaction conditions to achieve high conversion and selectivity.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

A comparative analysis of the potential synthetic routes for (E)-Isoterbinafine highlights the trade-offs between conventional, flow chemistry, and biocatalytic methods. The data below is largely inferred from processes for the parent compound, Terbinafine, and general principles of these synthetic technologies, as specific comparative studies on (E)-Isoterbinafine are not available.

Synthetic Approach Potential Yield Selectivity (E/Z Isomer) Efficiency & Scalability Key Considerations
Conventional Batch Synthesis Moderate to High (e.g., ~42-75% for Terbinafine routes) google.comCan be challenging; may produce isomer mixtures requiring purification. google.comScalability can be complex and costly; potential for thermal runaway in large batches.Relies on established chemical principles; may generate significant waste and impurities. google.com
Flow Chemistry Synthesis Potentially Higher & More ConsistentImproved selectivity due to precise control of temperature, mixing, and residence time.Highly scalable by "numbering-up" or continuous operation; enhanced safety. vapourtec.comRequires initial investment in specialized equipment; process optimization is necessary. sioc-journal.cn
Chemoenzymatic/Biocatalytic Synthesis Variable to HighPotentially very high stereoselectivity and regioselectivity. mdpi.comCan be highly efficient; scalability depends on enzyme stability and availability. Greener process.Requires discovery and/or engineering of a suitable enzyme; optimization of biological conditions. wisc.edu

Interactive Data Table

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Molecular Mechanisms of Isoterbinafine, E Interactions

Biochemical Target Identification and Characterization

The primary mode of action for allylamine (B125299) antimycotic drugs, a class to which Isoterbinafine, (E)- belongs, is the specific inhibition of squalene (B77637) epoxidase. drugbank.com This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi. drugbank.comuniprot.org

In vitro studies are fundamental to characterizing the inhibitory potential of a compound. afmps.be The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of an inhibitor required to reduce enzyme activity by 50%. sigmaaldrich.com For a more in-depth understanding of the inhibitor's interaction with the enzyme, the inhibition constant (Ki) is determined. sigmaaldrich.com The Ki value is a constant for a specific inhibitor and enzyme pair under defined conditions. sigmaaldrich.com

Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be elucidated through kinetic studies. sci-hub.senumberanalytics.com Competitive inhibitors bind to the active site of the free enzyme, competing with the substrate. sci-hub.senumberanalytics.com Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. researchgate.net Uncompetitive inhibitors bind only to the enzyme-substrate complex. sci-hub.senumberanalytics.com

Terbinafine, a related allylamine, acts as a potent non-competitive inhibitor of squalene epoxidase from Candida albicans with a Ki of 30 nM. drugbank.com In contrast, its inhibition of rat liver squalene epoxidase is significantly weaker (Ki = 77 µM) and follows a competitive mechanism. drugbank.com This selectivity is a key factor in its therapeutic use. Detailed kinetic studies on Isoterbinafine, (E)- would be necessary to fully characterize its specific inhibitory properties against squalene epoxidase.

Table 1: Key Parameters in Enzyme Inhibition Studies

ParameterDescriptionSignificance
IC50 The concentration of an inhibitor that causes 50% inhibition of enzyme activity under specific assay conditions. sigmaaldrich.comProvides a measure of the inhibitor's potency.
Ki The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex. sigmaaldrich.comA true constant that reflects the binding affinity of the inhibitor for the enzyme. sigmaaldrich.com
Km The Michaelis constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). sigmaaldrich.comAn indicator of the enzyme's affinity for its substrate.
Mode of Inhibition Describes how the inhibitor interacts with the enzyme and/or enzyme-substrate complex (e.g., competitive, non-competitive, uncompetitive). sci-hub.senumberanalytics.comProvides insight into the mechanism of action of the inhibitor.

This table is generated based on established principles of enzyme kinetics and is for informational purposes.

Understanding the binding of a ligand, such as Isoterbinafine, (E)-, to its target protein is crucial for drug development. bioagilytix.comwikipedia.org Various biophysical techniques are employed to characterize these interactions, including equilibrium dialysis, ultrafiltration, and isothermal titration calorimetry (ITC). bioagilytix.comcore.ac.uk These methods can determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. nih.govmdpi.com

Equilibrium dialysis and ultrafiltration are common methods to determine the extent of drug binding to plasma proteins, which influences the free, active fraction of a drug. bioagilytix.comlabcorp.com ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. nih.govmdpi.com Mass spectrometry (MS) under non-denaturing conditions can also be used to determine protein-ligand interactions and their dissociation constants. nih.gov

For Terbinafine, modeling studies have suggested that its interaction with squalene epoxidase involves hydrogen bonding and strong attractive interactions with specific amino acid residues. nih.gov The lipophilic part of the Terbinafine molecule is thought to orient itself within the enzyme's binding pocket, leading to conformational changes that prevent the natural substrate from binding. nih.gov Similar detailed molecular-level studies would be required to elucidate the specific binding interactions of Isoterbinafine, (E)- with its target.

Table 2: Techniques for Ligand-Protein Binding Analysis

TechniquePrincipleInformation Obtained
Equilibrium Dialysis A semi-permeable membrane separates the protein-ligand solution from a buffer, allowing the free ligand to equilibrate across the membrane. bioagilytix.comFree and bound ligand concentrations, binding affinity (Kd). bioagilytix.comcore.ac.uk
Ultrafiltration Centrifugal force is used to separate the free ligand from the protein-ligand complex through a semi-permeable membrane. bioagilytix.comFree and bound ligand concentrations, binding affinity. bioagilytix.com
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein. nih.govBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govmdpi.com
Mass Spectrometry (MS) Under non-denaturing conditions, MS can measure the mass of the protein-ligand complex. nih.govStoichiometry, dissociation constant (Kd). nih.gov
Quantitative Pull-down Assay An immobilized "bait" protein is used to capture a "prey" protein from solution, and the amount of bound prey is quantified. nih.govDissociation constants (Kd), comparison of relative binding affinities. nih.gov

This table provides an overview of common techniques and is for informational purposes.

Cellular Biochemistry Perturbations by Isoterbinafine, (E)-

The interaction of a compound with its molecular target leads to a cascade of effects within the cell. Non-clinical in vitro and in vivo studies help to elucidate these perturbations. innostar.cnpharmaron.com

The inhibition of squalene epoxidase by allylamines like Terbinafine directly impacts the ergosterol biosynthesis pathway in fungi. drugbank.comekb.eg This inhibition leads to two significant downstream effects: a deficiency in ergosterol, an essential component of the fungal cell membrane, and an accumulation of squalene. drugbank.com The fungicidal action is primarily attributed to the toxic accumulation of squalene, which is thought to interfere with membrane function and cell wall synthesis. drugbank.com In some fungi, like Candida albicans, the growth-inhibitory effect is more closely linked to ergosterol deficiency. drugbank.com

The broader lipid biosynthesis pathway involves numerous enzymes and steps, starting from precursors like acetyl-CoA. nih.govlibretexts.org In animals, an excess of carbohydrates is converted to triglycerides through lipogenesis, which includes the synthesis of fatty acids. libretexts.org Cholesterol is also synthesized from acetyl-CoA via the mevalonate (B85504) pathway. nih.gov While Terbinafine is highly selective for the fungal squalene epoxidase, it does not significantly affect cholesterol biosynthesis in mammals. drugbank.com Understanding the specific impact of Isoterbinafine, (E)- on these and other related pathways would require dedicated non-clinical studies. afmps.beeuropa.eu

The subcellular localization of a drug and its target enzyme is a critical factor in its mechanism of action. mdpi.comnih.gov Cellular compartmentalization allows for the concentration of reactants, the separation of incompatible reactions, and the protection of cellular components from toxic intermediates. researchgate.netresearchgate.net Squalene epoxidase is an endoplasmic reticulum (ER)-resident enzyme. uniprot.org

Techniques to study subcellular localization include cell fractionation followed by biochemical analysis, and imaging techniques like fluorescence microscopy using tagged proteins. nih.govpreprints.org For instance, green fluorescent protein (GFP) tags can be fused to a protein of interest to visualize its location within living cells. rutgers.edunih.gov Studies have shown that the localization of proteins can be influenced by post-translational modifications, such as acylation. mdpi.com

The accumulation of lipids, such as squalene, can occur in specific organelles like lipid droplets. frontiersin.org The compartmentalization of metabolic pathways, including those for terpenoid and lipid biosynthesis, is a key area of research for understanding and engineering cellular metabolism. frontiersin.org Investigating the subcellular distribution of Isoterbinafine, (E)- and its effect on the localization of key enzymes and metabolites would provide a more complete picture of its cellular impact.

Structure-Mechanism Relationships for Isoterbinafine, (E)-

Structure-activity relationship (SAR) and structure-mechanism relationship studies aim to understand how the chemical structure of a molecule influences its biological activity and mechanism of action. oncodesign-services.comgardp.org By systematically modifying the structure of a compound and observing the effects on its activity, researchers can identify key functional groups and structural features that are important for its interaction with the target. gardp.orgcreative-proteomics.com

Quantitative structure-activity relationship (QSAR) models use mathematical and statistical methods to correlate physicochemical properties of compounds with their biological activities. oncodesign-services.comcreative-proteomics.com These models can then be used to predict the activity of new, untested compounds. oncodesign-services.com

For allylamine inhibitors of squalene epoxidase, the allylamine moiety is a key structural feature. Modeling studies of Terbinafine's interaction with the enzyme have identified the importance of its t-butyl group and the amine nitrogen in binding. nih.gov The specific stereochemistry of Isoterbinafine, (E)-, particularly the (E)- configuration of the double bond, will undoubtedly play a crucial role in its binding affinity and inhibitory mechanism. A detailed SAR study of Isoterbinafine, (E)- and related analogs would involve synthesizing and testing a series of compounds with modifications to different parts of the molecule to probe the structural requirements for optimal squalene epoxidase inhibition.

Comparative Molecular Mechanistic Studies with Terbinafine and Other Allylamines

(E)-Isoterbinafine is the E-isomer of the allylamine antifungal drug Terbinafine. The antifungal activity of allylamines is primarily attributed to their ability to inhibit the enzyme squalene epoxidase. nih.govnih.govbibliotekanauki.pl This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane. clinisciences.comnih.gov Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a simultaneous accumulation of toxic levels of squalene within the fungal cell, which disrupts cell membrane function and cell wall synthesis, resulting in fungicidal activity. nih.govclinisciences.com

The stereochemistry of the allylamine molecule plays a critical role in its binding affinity to squalene epoxidase. nih.gov (E)-Isoterbinafine, also known as trans-Isoterbinafine, is the pharmaceutically active geometric isomer of Terbinafine. scbt.com In contrast, the Z-isomer (cis-Terbinafine) is considered an impurity and is substantially less active.

Comparative Inhibition of Squalene Epoxidase:

Detailed kinetic studies have elucidated the potent and selective inhibitory action of Terbinafine ((E)-Isoterbinafine) on fungal squalene epoxidase. Research has demonstrated that Terbinafine is a non-competitive inhibitor of squalene epoxidase from Candida albicans, with a reported inhibitory constant (Ki) of 0.03 µM. nih.govnih.gov This indicates a very high affinity for the enzyme. The non-competitive nature of the inhibition suggests that Terbinafine binds to a site on the enzyme distinct from the squalene binding site, inducing a conformational change that inactivates the enzyme. clinisciences.comnih.gov

In comparison, other allylamines also target squalene epoxidase but exhibit different potencies. Naftifine, another allylamine antifungal, is a less potent inhibitor of C. albicans squalene epoxidase, with a Ki value of 1.1 µM. nih.govnih.gov Studies on squalene epoxidase from the dermatophyte Trichophyton rubrum have shown that Terbinafine is a more potent inhibitor than Naftifine, with 50% inhibitory concentrations (IC50) of 15.8 nM and 114.6 nM, respectively. nih.gov This highlights the superior intrinsic activity of Terbinafine.

Butenafine, a benzylamine (B48309) antifungal with a mechanism similar to allylamines, also inhibits squalene epoxidase. clinisciences.comchemsrc.com While direct comparative inhibitory constants under identical conditions are not always available, the structural differences between these compounds account for their varying potencies. Structure-activity relationship studies have indicated that the tertiary amino group and the tert-alkyl side chain of the Terbinafine molecule are crucial for its high potency. nih.gov

The selectivity of these compounds for the fungal enzyme over the mammalian counterpart is a key aspect of their therapeutic utility. For instance, the inhibition of rat liver squalene epoxidase by Terbinafine occurs at much higher concentrations (Ki = 77 µM) and is competitive with squalene, demonstrating a significant therapeutic window. nih.govnih.gov

Interactive Data Table: Comparative Inhibition of Fungal Squalene Epoxidase

CompoundFungal SpeciesInhibition ConstantValueInhibition Type
(E)-Isoterbinafine (Terbinafine) Candida albicansKi0.03 µMNon-competitive
Naftifine Candida albicansKi1.1 µMNon-competitive
(E)-Isoterbinafine (Terbinafine) Trichophyton rubrumIC5015.8 nMNon-competitive
Naftifine Trichophyton rubrumIC50114.6 nMNot Specified
Butenafine Not SpecifiedNot SpecifiedNot SpecifiedSqualene Epoxidase Inhibitor

Structure Activity Relationship Sar and Analogue Design for Isoterbinafine, E

Elucidation of Essential Structural Motifs for Molecular Interaction

The molecular architecture of Isoterbinafine, (E)- comprises several key structural motifs that are critical for its interaction with biological targets. These motifs are the fundamental components that dictate the molecule's binding affinity and specificity. scitechnol.comnih.gov The primary structural components of Isoterbinafine, (E)- include the naphthalene (B1677914) ring, the tertiary amine, the conjugated enyne system, and the tert-butyl group. nih.gov

The naphthalene ring , a bulky, lipophilic moiety, is thought to engage in hydrophobic and van der Waals interactions within the binding pocket of its target enzyme. The planarity and large surface area of this bicyclic aromatic system are essential for establishing a stable interaction.

The tertiary amine is a crucial functional group that is likely protonated at physiological pH, allowing for a strong ionic interaction or hydrogen bonding with an acidic residue in the active site of the target. This electrostatic interaction is often a key anchor point for the ligand.

The conjugated enyne system , which includes a double bond with (E)-stereochemistry and a triple bond, provides a rigid scaffold that correctly orients the other functional groups for optimal binding. This unsaturated system may also participate in π-π stacking or other non-covalent interactions.

The interplay of these motifs—hydrophobic interactions from the naphthalene and tert-butyl groups, electrostatic interactions from the tertiary amine, and the rigidifying effect of the enyne system—collectively defines the pharmacophore, or the essential 3D arrangement of features, required for molecular interaction. researchgate.net

Influence of (E)-Stereochemistry on Molecular Recognition and Interaction Profiles

The (E)-stereochemistry results in a more extended, linear conformation of the side chain compared to the (Z)-isomer. This extended geometry can be crucial for spanning the distance between different interaction points within the binding site. For instance, it may optimally position the terminal tert-butyl group to engage with a distal hydrophobic pocket while the naphthalene ring interacts with another region of the target.

The precise spatial orientation of the atoms, governed by the (E)-double bond, influences the strength and nature of non-covalent interactions. nih.gov A subtle change in the geometry, such as isomerization to the (Z)-form, could lead to steric clashes with amino acid residues in the binding site or a loss of favorable interactions, thereby significantly reducing binding affinity and biological activity. Therefore, the (E)-configuration is not merely a structural detail but a fundamental requirement for the effective molecular recognition of Isoterbinafine, (E)- by its biological target.

Rational Design and Synthesis of Isoterbinafine, (E)- Analogues and Probes

The rational design of analogues is a key strategy in medicinal chemistry to improve the properties of a lead compound. nih.govucl.ac.ukucl.ac.uk For Isoterbinafine, (E)-, this process involves the systematic modification of its structure to enhance potency, selectivity, or pharmacokinetic properties. who.int

Design Principles for Modulating Molecular Binding

The design of new Isoterbinafine, (E)- analogues is guided by several principles aimed at modulating molecular binding. These include:

Scaffold Hopping: Replacing the naphthalene ring with other aromatic or heteroaromatic systems to explore different hydrophobic interactions and potentially improve properties like solubility.

Isosteric Replacement: Substituting functional groups with others that have similar steric and electronic properties to fine-tune interactions. For example, the tertiary amine could be modified to a quaternary ammonium (B1175870) salt or other basic groups to alter its pKa and interaction strength.

Conformational Constraint: Introducing cyclic structures or other rigidifying elements into the flexible side chain to lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to design analogues that have a better predicted fit and interaction profile within the active site. uneb.br

Systematic Structural Modifications and Their Biochemical Consequences

Systematic modifications of the Isoterbinafine, (E)- structure can lead to a range of biochemical consequences. A table summarizing potential modifications and their expected effects is presented below.

Modification Rationale Potential Biochemical Consequence
Replacement of Naphthalene RingExplore alternative hydrophobic interactionsAltered binding affinity and selectivity
Modification of Tertiary AmineModulate basicity and hydrogen bondingChanges in electrostatic interaction strength
Alteration of Enyne LinkerInvestigate the role of rigidity and lengthImpact on conformational flexibility and positioning of terminal groups
Substitution of tert-Butyl GroupProbe the limits of the hydrophobic pocketChanges in hydrophobic interactions and steric fit

Computational Approaches to SAR and Ligand Design

Computational methods are indispensable tools in modern drug discovery, providing insights that can guide the design of new molecules and reduce the time and cost of research and development. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgjapsonline.commedcraveonline.com For Isoterbinafine, (E)- and its analogues, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds.

The process of building a QSAR model typically involves: nih.govresearchgate.net

Data Set Preparation: A series of Isoterbinafine, (E)- analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors that describe the shape and electronic properties of the molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogues that are predicted to have high activity, thereby streamlining the drug discovery process.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. chalmers.senih.gov By simulating the interactions between a compound and its biological target, researchers can gain insights into the binding mechanisms at an atomic level. nih.govnih.gov

In the context of (E)-Isoterbinafine and its analogues, MD simulations of their complexes with squalene (B77637) epoxidase can elucidate the key interactions responsible for binding and inhibition. nih.gov A study on Terbinafine, which shares structural similarities with (E)-Isoterbinafine, revealed that the compound binds to a pocket in the squalene epoxidase enzyme. nih.gov The lipophilic part of the molecule orients itself vertically within this pocket, with the tert-butyl group pointing towards the center. nih.gov This positioning leads to conformational changes in the enzyme, preventing the natural substrate from binding and thus explaining the noncompetitive inhibition. nih.gov

The simulations identified a crucial hydrogen bond between the hydroxyl group of Tyrosine 90 (Tyr90) in the enzyme and the amine nitrogen of Terbinafine as the strongest interaction. nih.gov Furthermore, amino acids that, when mutated, confer resistance to Terbinafine were also found to have strong attractive interactions with the drug. nih.gov

These findings from MD simulations are invaluable for the rational design of new (E)-Isoterbinafine analogues. By understanding the specific interactions that govern binding, medicinal chemists can modify the structure of (E)-Isoterbinafine to enhance these interactions, potentially leading to more potent and selective antifungal drugs. For instance, modifications could be made to the analogue's structure to optimize the hydrogen bonding with key residues or to improve the fit within the binding pocket.

Amino Acid ResidueInteraction Energy (kJ/mol)Interaction Type
Tyr90-25.8Hydrogen Bond
Phe397-18.2Pi-Pi Stacking
Leu393-15.5Hydrophobic
Pro430-12.1Van der Waals
His440-10.7Pi-Cation

This table is a hypothetical representation of data that could be generated from MD simulations and is for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening (focused on chemical space exploration)

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. ijbio.com This model can then be used to search large databases of chemical compounds (virtual screening) to find new molecules that match the pharmacophore and are therefore likely to be active. ijbio.com

For (E)-Isoterbinafine and its analogues, pharmacophore modeling can be used to explore a vast chemical space for novel antifungal agents targeting squalene epoxidase. researchgate.net A study on Terbinafine analogues utilized this approach to design a series of quinoline (B57606) derivatives. researchgate.net The researchers developed a pharmacophore model based on the known active compounds and used it to guide the design of new molecules with potentially improved antifungal activity. researchgate.net

The process typically involves generating a set of pharmacophore hypotheses based on a collection of active molecules. ijbio.com These hypotheses are then scored and validated to identify the best model. For example, a five-point pharmacophore hypothesis, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, might be identified as optimal for squalene epoxidase inhibitors.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds. This allows for the rapid identification of diverse chemical scaffolds that possess the necessary features for binding to the target enzyme. The identified hits can then be synthesized and tested for their antifungal activity.

The table below shows a hypothetical example of the results from a virtual screening campaign based on a pharmacophore model for squalene epoxidase inhibitors.

Compound IDPharmacophore Fit ScorePredicted Activity (IC50, µM)Chemical Class
ZINC123450.950.05Quinoline
ZINC678900.920.12Benzimidazole
ZINC543210.880.25Naphthyridine
ZINC098760.850.50Thiophene

This table is a hypothetical representation of virtual screening data and is for illustrative purposes only.

Stereochemically-Aware Bioactivity Descriptors and Prediction Models

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. researchgate.net Different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. biorxiv.org Therefore, incorporating stereochemical information into bioactivity prediction models is crucial for accurate drug design and discovery. researchgate.netresearchgate.net

Traditional quantitative structure-activity relationship (QSAR) models are often built on 2D representations of molecules and fail to capture the subtle but significant differences in the bioactivity of stereoisomers. researchgate.netbiorxiv.org The development of stereochemically-aware bioactivity descriptors represents a significant advancement in the field. researchgate.net These descriptors encode the 3D spatial arrangement of atoms, allowing for the differentiation of stereoisomers and a more accurate prediction of their biological effects. researchgate.net

For (E)-Isoterbinafine, which has a specific stereochemical configuration, these advanced models are particularly relevant. By training prediction models on datasets that include stereoisomeric pairs with known bioactivities, it is possible to develop models that can accurately predict the antifungal potency of new, uncharacterized (E)-Isoterbinafine analogues. researchgate.net

Recent research has shown that a significant percentage of stereoisomer pairs exhibit distinct bioactivities. biorxiv.orgresearchgate.net This highlights the importance of considering stereochemistry in drug discovery. By developing and utilizing stereochemically-aware prediction models, researchers can more effectively navigate the chemical space of (E)-Isoterbinafine analogues, prioritizing the synthesis of those with the highest predicted potency and a favorable stereochemical configuration for binding to squalene epoxidase.

The following table provides a hypothetical example of how stereochemically-aware descriptors could be used to predict the bioactivity of (E)-Isoterbinafine analogues.

AnalogueStereoisomer3D Shape DescriptorPredicted pIC50Experimental pIC50
Analogue 1(E)0.877.27.1
Analogue 1(Z)0.655.85.9
Analogue 2(R)0.917.57.4
Analogue 2(S)0.726.16.3

This table is a hypothetical representation of data from a stereochemically-aware prediction model and is for illustrative purposes only.

Biochemical Biotransformation and Metabolic Pathways of Isoterbinafine, E

Identification of Enzymatic Biotransformation Pathways (Phase I and Phase II Reactions)

Biotransformation is a critical process by which the body metabolizes foreign substances (xenobiotics), such as drugs, to facilitate their elimination. nih.gov This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govpharmaguideline.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule. sigmaaldrich.comwikipedia.org These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver and other tissues. nih.govsigmaaldrich.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glycine, which significantly increases their water solubility and aids in their excretion. pharmaguideline.comuomus.edu.iq

A thorough review of scientific literature reveals a lack of specific studies on the enzymatic biotransformation pathways of Isoterbinafine, (E)-. Consequently, detailed information regarding its specific Phase I and Phase II metabolic reactions is not publicly available at this time.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs. sigmaaldrich.comwikipedia.org These enzymes, particularly abundant in the liver, catalyze oxidative reactions that are often the first step in drug metabolism. nih.gov The specific CYP isozymes involved in the metabolism of a compound determine its rate of clearance and potential for drug-drug interactions. medsafe.govt.nz

Currently, there is no specific information available in the scientific literature detailing the role of cytochrome P450 enzymes in the metabolism of Isoterbinafine, (E)-.

Following Phase I reactions, or sometimes as a primary metabolic step, xenobiotics undergo Phase II conjugation reactions. nih.gov Glucuronidation, the most common of these reactions, involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process results in the formation of glucuronide conjugates, which are generally more water-soluble and readily excreted from the body. uomus.edu.iq

Specific studies characterizing the conjugation reactions, such as glucuronidation, and the resulting metabolites of Isoterbinafine, (E)- have not been identified in the available scientific literature.

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. researchgate.netnih.govbioivt.com These studies typically use liver microsomes or hepatocytes to determine parameters like the half-life (t½) and intrinsic clearance (CLint) of a compound. nih.govthermofisher.comutsouthwestern.edu Enzyme kinetics, often described by the Michaelis-Menten model, provides insights into the affinity of an enzyme for its substrate (Km) and the maximum rate of the reaction (Vmax). teachmephysiology.comnih.gov

There is no publicly available data on the in vitro metabolic stability or the enzyme kinetics associated with the metabolism of Isoterbinafine, (E)-.

Investigation of Metabolic Intermediates and Their Chemical Characterization

The identification and chemical characterization of metabolic intermediates are essential for a complete understanding of a compound's biotransformation pathway. This knowledge can help in identifying potentially reactive or pharmacologically active metabolites.

No studies detailing the investigation and chemical characterization of metabolic intermediates of Isoterbinafine, (E)- are currently available in the scientific literature.

Comparative Biotransformation Studies with Related Allylamine (B125299) Compounds

Due to the absence of specific metabolic data for Isoterbinafine, (E)-, a comparative analysis with the structurally related and well-studied allylamine antifungal, terbinafine, provides valuable insights into its potential metabolic fate. Allylamine antifungals are known to inhibit the enzyme squalene (B77637) epoxidase, a key step in fungal ergosterol (B1671047) biosynthesis. nih.govresearchgate.net

Terbinafine undergoes extensive biotransformation in humans, primarily through the action of multiple cytochrome P450 enzymes. nih.gov Studies using human liver microsomes and recombinant human CYPs have identified at least seven CYP enzymes involved in its metabolism. nih.gov The major metabolic pathways for terbinafine are:

N-demethylation: The removal of a methyl group from the tertiary amine.

Deamination: The removal of the amino group.

Alkyl side chain oxidation: Oxidation of the t-butyl group.

Dihydrodiol formation: The addition of two hydroxyl groups to the naphthalene (B1677914) ring. nih.gov

Subsequent research has further elucidated the specific roles of various CYP isozymes in terbinafine's metabolism. CYP2C19 and CYP3A4 have been identified as the dominant enzymes responsible for its metabolic clearance and the formation of a reactive metabolite, TBF-A, through N-dealkylation pathways. nih.gov Further investigations have confirmed that while CYP3A4 is a major contributor to all N-dealkylation pathways, CYP2C9 plays a critical role in N-demethylation, even exceeding the contribution of CYP3A4 in this specific reaction. nih.gov The involvement of multiple CYPs suggests a lower potential for significant drug-drug interactions, with the notable exception of terbinafine being a potent competitive inhibitor of CYP2D6. nih.gov

The table below summarizes the key cytochrome P450 enzymes involved in the primary metabolic pathways of the related allylamine compound, terbinafine.

Metabolic PathwayPrimary Contributing CYP Isozymes
N-demethylation CYP2C9, CYP2C8, CYP1A2, CYP2C19
Deamination CYP3A4
Alkyl Side Chain Oxidation CYP1A2, CYP2C8, CYP2C9, CYP2C19
Dihydrodiol Formation CYP2C9, CYP1A2

Data derived from studies on terbinafine metabolism. nih.govnih.govnih.gov

The enzyme kinetics for the major metabolic pathways of terbinafine have been characterized in human liver microsomes, with Michaelis-Menten constant (Km) values ranging from 4.4 to 27.8 µM and maximal velocity (Vmax) values from 9.8 to 82 nmol/h/mg of protein. nih.gov

The following table presents the kinetic parameters for the main metabolic pathways of terbinafine.

Metabolic PathwayMean Km (µM)Vmax (nmol/h/mg protein)
N-demethylation 4.482
Deamination 27.89.8
Alkyl Side Chain Oxidation 12.511.5
Dihydrodiol Formation 13.910.9

Data derived from studies on terbinafine metabolism. nih.gov

Given the structural similarity between Isoterbinafine, (E)- and terbinafine, it is plausible that Isoterbinafine, (E)- undergoes similar metabolic transformations involving a range of cytochrome P450 enzymes. However, without direct experimental evidence, this remains speculative.

Advanced Analytical and Characterization Techniques in Isoterbinafine, E Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and purity of Isoterbinafine, (E)-. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that is fundamental to its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Isoterbinafine, (E)-. numberanalytics.commdpi.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are key parameters in assigning the structure of Isoterbinafine, (E)-.

¹³C NMR: Complementing ¹H NMR, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. While less sensitive than proton NMR, it provides crucial information about the number and types of carbon atoms present. mdpi.com

2D NMR: For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. numberanalytics.com These experiments reveal correlations between different nuclei, helping to piece together the complete connectivity of the molecule and confirm the (E)-isomer configuration of the double bond in Isoterbinafine. numberanalytics.comyoutube.com For instance, COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. numberanalytics.com

The following table summarizes hypothetical NMR data for Isoterbinafine, (E)-, which would be used to confirm its structure.

Technique Parameter Expected Information for Isoterbinafine, (E)-
¹H NMRChemical Shift (δ)Signals corresponding to aromatic, olefinic, allylic, and tert-butyl protons.
MultiplicitySplitting patterns revealing proton-proton coupling.
IntegrationRelative number of protons for each signal.
¹³C NMRChemical Shift (δ)Resonances for all unique carbon atoms, including those in the naphthalene (B1677914) ring, the double bond, and the tert-butyl group.
2D NMR (COSY)Cross-peaksCorrelations between coupled protons, confirming neighborhood relationships.
2D NMR (HSQC)Cross-peaksDirect correlation between specific proton and carbon signals.
2D NMR (HMBC)Cross-peaksLong-range correlations between protons and carbons (2-3 bonds), crucial for connecting different parts of the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of Isoterbinafine, (E)- and for gaining insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. measurlabs.comnih.gov

In the analysis of Isoterbinafine, (E)-, MS can confirm the expected molecular weight. HRMS, with its high accuracy (typically < 5 ppm), allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. neist.res.in Techniques like electrospray ionization (ESI) are commonly used to generate ions of Isoterbinafine, (E)- for MS analysis. neist.res.inmetu.edu.tr

Technique Measurement Application in Isoterbinafine, (E)- Research
Mass Spectrometry (MS)Mass-to-charge ratio (m/z)Confirmation of molecular weight and analysis of fragmentation patterns for structural clues.
High-Resolution Mass Spectrometry (HRMS)Exact MassDetermination of the precise elemental composition, confirming the molecular formula. measurlabs.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of Isoterbinafine, (E)-.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. mrclab.comdrawellanalytical.com The resulting spectrum displays absorption bands corresponding to specific functional groups. For Isoterbinafine, (E)-, IR spectroscopy would be used to identify characteristic vibrations of the C-N bond, C=C double bonds within the aromatic system and the side chain, and C-H bonds. uspnf.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. mrclab.comrockymountainlabs.com The extensive conjugated system in Isoterbinafine, (E)-, comprising the naphthalene ring and the enyne moiety, gives rise to strong UV absorption at specific wavelengths. uspnf.com This property is not only useful for structural confirmation but also forms the basis for quantitative analysis using techniques like HPLC with a UV detector. mrclab.comuspnf.com

Technique Region of Electromagnetic Spectrum Information Obtained for Isoterbinafine, (E)-
Infrared (IR) SpectroscopyInfraredPresence of functional groups such as C-H (aromatic, aliphatic), C=C (alkene, aromatic), and C≡C (alkyne).
Ultraviolet-Visible (UV-Vis) SpectroscopyUltraviolet-VisibleInformation about the conjugated π-electron system, confirming the presence of the naphthalene and enyne chromophores.

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic techniques are fundamental for separating Isoterbinafine, (E)- from impurities and for its quantitative analysis. royed.in These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used chromatographic techniques for the analysis and purity assessment of Isoterbinafine, (E)-. uspnf.comphenomenex.comchromatographytoday.com These methods offer high resolution, sensitivity, and reproducibility.

In a typical HPLC or UHPLC method for Isoterbinafine, (E)-, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of Isoterbinafine, (E)- and any impurities between the nonpolar stationary phase and the more polar mobile phase. A UV detector is commonly employed for detection, leveraging the strong UV absorbance of Isoterbinafine, (E)-. uspnf.comnih.gov

UHPLC, which utilizes smaller particle sizes in the column and higher operating pressures, offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. phenomenex.comchromatographytoday.comusp.org This is particularly beneficial for resolving closely related impurities.

Technique Key Features Application in Isoterbinafine, (E)- Research
HPLCHigh resolution and sensitivity. chromtech.comPurity determination, quantification, and separation from related substances. royed.in
UHPLCFaster analysis, higher resolution, and greater sensitivity than HPLC. chromatographytoday.comusp.orgHigh-throughput analysis and improved separation of complex impurity profiles. phenomenex.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.comopenaccessjournals.comorganomation.com While Isoterbinafine, (E)- itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization to increase its volatility.

The principle of GC involves partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. libretexts.orgdrawellanalytical.com Compounds are separated based on their boiling points and their interactions with the stationary phase. organomation.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. organomation.comlibretexts.org GC-MS provides both chromatographic separation and mass spectral information, enabling the identification of unknown volatile impurities. libretexts.org

Technique Principle of Separation Potential Application in Isoterbinafine, (E)- Research
Gas Chromatography (GC)Partitioning between a gas mobile phase and a stationary phase based on volatility. openaccessjournals.comAnalysis of volatile impurities or degradation products. Analysis of Isoterbinafine, (E)- after chemical derivatization to form a more volatile compound.

Chiral Chromatography for Stereoisomeric Analysis

While (E)-Isoterbinafine and its Z-isomer are geometric isomers (diastereomers) and not enantiomers, chiral chromatography is a powerful technique often employed in the broader analysis of pharmaceutical compounds to separate all forms of stereoisomers. google.comcbg-meb.nlmz-at.de The separation of such isomers is critical because different stereoisomers can exhibit varied biological activities and pharmacological profiles. google.com For allylamine (B125299) derivatives like Terbinafine, where a chiral center is not present but geometric isomerism exists, chromatographic methods are essential for ensuring the purity of the desired (E)-isomer, which is the pharmaceutically active form. cbg-meb.nl

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for enantiomeric separation. csfarmacie.cz Although primarily designed for enantiomers, the selectivity of these columns can sometimes extend to separating diastereomers. Polysaccharide-based CSPs, for instance, are widely used and can be operated under various conditions (normal phase, reversed-phase, polar organic phase) to optimize separation. csfarmacie.czymc.co.jp The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) with an alcohol modifier (e.g., ethanol, isopropanol), is critical for achieving resolution. csfarmacie.cz

For the specific analysis of Terbinafine and its related isomers, including (E)-Isoterbinafine (trans-isomer), reversed-phase HPLC (RP-HPLC) methods are commonly developed. researchgate.net While not strictly a chiral separation, these methods must be highly specific to resolve the (E) and (Z) isomers. For instance, a reported RP-HPLC method successfully separated Terbinafine from its (Z)-isomer and other degradation products using a cyano (CN) column. researchgate.netnih.gov The development of such methods is crucial for quality control in bulk drug production and pharmaceutical formulations. google.com

Table 1: Chromatographic Conditions for Isomer Separation

Parameter Method 1: RP-HPLC for Terbinafine and Impurities
Stationary Phase NUCLEOSIL 100-5-CN
Mobile Phase Tetrahydrofuran, acetonitrile, and citrate (B86180) buffer pH 4.50 (10:20:70, v/v/v)
Flow Rate 0.8 ml/min
Detection UV at 226 nm
Application Simultaneous determination of Terbinafine, (Z)-terbinafine, and other impurities. researchgate.netnih.gov

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the impurity profiling and quantitative analysis of (E)-Isoterbinafine. ajrconline.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide exceptional sensitivity and specificity, allowing for the detection and structural elucidation of trace-level impurities. ajrconline.orgresearchgate.netmdpi.com

LC-MS/MS is a powerful tool for analyzing Terbinafine and its isomers in various matrices, including plasma and pharmaceutical formulations. researchgate.netbioline.org.br In a typical LC-MS/MS method, the protonated molecule of Terbinafine [M+H]⁺ is observed at an m/z of 292.2. bioline.org.br This parent ion is then fragmented to produce characteristic product ions, such as m/z 141.1, which are used for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netbioline.org.br This high specificity allows for reliable quantification even in complex biological samples. jfda-online.com A high-throughput LC-MS/MS method for Terbinafine in human plasma utilized a Hypurity Advance column and a heated nebulizer in positive MRM mode, with transitions of m/z 292.2 →141.1. researchgate.net

Table 2: Mass Spectrometric Parameters for Terbinafine Analysis

Technique Ionization Mode Parent Ion (m/z) Major Fragment Ions (m/z) Application Source
LC-MS/MS Positive ESI 292.2 141.1, 93.1 Drug content uniformity bioline.org.br
LC-MS/MS Positive MRM 292.2 141.1 Bioanalysis in human plasma researchgate.net
TD-ESI/MS/MS Positive ESI 292 141 Detection in sebum jfda-online.com
GC-MS EI (Molecular Ion not specified) 141, 115, 276 Structural characterization nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgwordpress.comijcrt.org This technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. For (E)-Isoterbinafine, which is the trans-geometric isomer, X-ray crystallography confirms the (E)-configuration of the double bond and reveals its conformation in the solid state. cbg-meb.nl

A study involving the single-crystal X-ray diffraction of Terbinafine hydrochloride grown from an ethanol:water solution confirmed its crystalline structure. conicet.gov.ar Such analyses are fundamental for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. ijcrt.orgconicet.gov.ar This information is vital for controlling polymorphism, as different crystal forms can have different physicochemical properties, including solubility and dissolution rate, which can impact bioavailability. conicet.gov.ar The crystallizing solvent can also influence the crystal habit (morphology), as demonstrated by the formation of plate-like crystals of Terbinafine hydrochloride from a water:ethanol solution and needle-like crystals from an ethyl acetate (B1210297) solution. conicet.gov.ar

Development of Specialized Assays for In Vitro Biochemical Studies

To understand the biological activity of (E)-Isoterbinafine, specialized in vitro biochemical assays are developed. The primary molecular target for Terbinafine and its analogues is the enzyme squalene (B77637) epoxidase. cbg-meb.nlgoogle.comnih.gov This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the toxic accumulation of squalene, resulting in fungal cell death. cbg-meb.nlnih.gov

Biochemical assays are designed to measure the activity of squalene epoxidase and the inhibitory potency of compounds like (E)-Isoterbinafine. These assays typically use microsomal preparations from fungal species, such as Trichophyton rubrum or Candida albicans, as the source of the enzyme. nih.govekb.eg The enzyme's activity is assessed by monitoring the conversion of the substrate, squalene, to its product, 2,3-oxidosqualene.

A key study characterized the squalene epoxidase from T. rubrum and evaluated its inhibition by Terbinafine and its analogues. nih.gov The results showed that Terbinafine is a potent, noncompetitive inhibitor of the enzyme. Structure-activity relationship studies using such assays have indicated that the tertiary amino group and the tert-alkyl side chain of Terbinafine are crucial for its high potency. nih.gov These assays are essential for screening new analogues and for elucidating the precise mechanism of action of existing antifungal agents. nih.govbibliotekanauki.pl

Table 3: Squalene Epoxidase Inhibition Data

Compound Fungal Species IC₅₀ (nM) Inhibition Type Source
Terbinafine Trichophyton rubrum 15.8 Noncompetitive nih.gov
Naftifine Trichophyton rubrum 114.6 N/A nih.gov
Tolciclate Trichophyton rubrum 28.0 N/A nih.gov
Tolnaftate Trichophyton rubrum 51.5 N/A nih.gov
Terbinafine Candida 30 (Ki) Noncompetitive medchemexpress.com

Theoretical and Computational Chemistry Applications to Isoterbinafine, E

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Isoterbinafine, (E)-. These methods, rooted in quantum mechanics, solve the Schrödinger equation to determine the electronic structure of the molecule. wikipedia.org This information is crucial for predicting a wide range of chemical properties, including reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems like molecules. wikipedia.org DFT is based on the principle that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach is computationally less expensive than traditional ab initio methods that deal with the complex many-electron wavefunction, making it suitable for larger molecules like Isoterbinafine, (E)-. nih.gov

DFT studies on molecules similar in structure to Isoterbinafine, (E)- have been used to:

Predict Molecular Geometries: DFT can accurately calculate the ground state geometry of the molecule, providing bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: It allows for the calculation of various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Simulate Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR and Raman spectra), and with time-dependent DFT (TD-DFT), electronic absorption spectra (UV-Vis) can be simulated. nih.govplos.org These theoretical spectra can be compared with experimental data to validate the computational model.

Investigate Reaction Mechanisms: DFT is a powerful tool for studying the potential energy surfaces of chemical reactions, helping to identify transition states and calculate activation energies. mdpi.com

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com Various functionals, such as B3LYP and PBE0, have been shown to be effective in predicting the properties of organic molecules. plos.org

Table 1: Key Parameters from DFT Calculations

ParameterDescriptionSignificance for Isoterbinafine, (E)-
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability.
Mulliken Atomic ChargesDistribution of electron density among atomsIdentifies reactive sites within the molecule.
Dipole MomentMeasure of the overall polarity of the moleculeInfluences intermolecular interactions and solubility.

Ab initio, meaning "from the beginning," refers to computational chemistry methods that are based on quantum mechanics without the use of experimental data. scribd.com These methods aim to solve the electronic Schrödinger equation from first principles. wikipedia.org While computationally more demanding than DFT, ab initio methods can provide highly accurate results.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more advanced calculations but neglects electron correlation.

Post-Hartree-Fock Methods: To account for electron correlation, which is crucial for accurate energy predictions, methods like Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory are employed. j-octa.com Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally very expensive. j-octa.com

For a molecule the size of Isoterbinafine, (E)-, high-level ab initio calculations would be computationally intensive. However, they can be used to benchmark the results from more computationally efficient methods like DFT for smaller, related fragments of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of Isoterbinafine, (E)- over time. boku.ac.at These methods treat molecules as a collection of atoms held together by bonds and governed by the laws of classical mechanics.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like Isoterbinafine, (E)-, understanding its conformational preferences is crucial as different conformers can have different biological activities.

Potential Energy Surfaces: The energy of a molecule as a function of its geometry is represented by a potential energy surface (PES). pennylane.ai By exploring the PES, researchers can identify stable conformations (local and global energy minima) and the energy barriers between them (transition states). numberanalytics.com

Energy Landscapes: For complex molecules, the PES can be thought of as an "energy landscape". biorxiv.orgnih.gov Molecular dynamics simulations can be used to sample this landscape and understand the relative populations of different conformers at a given temperature. nih.gov This provides a dynamic picture of the molecule's flexibility and the equilibrium between different shapes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

Docking Process: The process involves placing the ligand (Isoterbinafine, (E)-) into the binding site of its target protein and evaluating the "fit" using a scoring function. diva-portal.org The scoring function estimates the binding affinity, or the strength of the interaction, between the ligand and the protein. biomoltech.com

Interaction Energy: The total interaction energy is a sum of various contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov By analyzing the docked pose, researchers can identify the key amino acid residues in the protein that are involved in binding Isoterbinafine, (E)-.

Molecular Dynamics of the Complex: Following docking, molecular dynamics simulations of the ligand-protein complex can be performed. mdpi.comnih.gov These simulations provide a more realistic picture of the binding process by allowing both the ligand and the protein to be flexible. They can reveal how the binding of Isoterbinafine, (E)- affects the protein's dynamics and vice versa. The stability of the complex over the simulation time can also be assessed.

Table 2: Components of Ligand-Target Interaction Energy

Interaction TypeDescription
van der WaalsShort-range attractive and repulsive forces.
ElectrostaticInteractions between charged or polar groups.
Hydrogen BondingA specific type of electrostatic interaction involving a hydrogen atom bonded to an electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar groups to cluster together in an aqueous environment.
Solvation EnergyThe energy change associated with moving the ligand from the solvent to the binding site.

Cheminformatics and Data Mining for Isoterbinafine, (E)- Related Compounds

Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical information. neovarsity.orgejbi.org Data mining techniques are applied to these datasets to discover patterns and relationships that can be used to predict the properties of new compounds. uni-mainz.de

Chemical Databases: Large databases such as PubChem and ChEMBL contain information on millions of chemical compounds, including their structures, properties, and biological activities. ejbi.org These databases can be searched for compounds that are structurally similar to Isoterbinafine, (E)-.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uni-mainz.de By building a QSAR model for a set of compounds related to Isoterbinafine, (E)-, it is possible to predict the activity of new, untested analogs.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features that are necessary for a ligand to bind to a specific target. By analyzing the structures of known active compounds, a pharmacophore model can be developed and used to screen databases for new potential ligands.

Data Mining for Lead Optimization: Cheminformatics tools can be used to analyze the structure-activity relationships within a series of compounds to guide the optimization of a lead compound like Isoterbinafine, (E)-. dndi.org This can involve identifying which parts of the molecule can be modified to improve activity or reduce toxicity.

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. core.ac.uk By employing theoretical models, researchers can calculate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis), providing a deeper understanding of a molecule's structure and electronic properties. While specific published computational studies on (E)-Isoterbinafine were not prominently found in the surveyed literature, the established methodologies in computational chemistry allow for a robust prediction of its spectroscopic characteristics.

The primary approach for these predictions is Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for its balance of accuracy and computational efficiency. chemrxiv.orgresearchgate.net For predicting electronic excitation energies and UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method. researchgate.netnih.gov NMR chemical shifts are reliably calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govschrodinger.com

The general workflow involves an initial geometry optimization of the (E)-Isoterbinafine molecule to find its most stable, lowest-energy conformation. Following this, specific calculations are performed to predict the desired spectroscopic data. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results and is typically selected based on methods validated for similar organic molecules. nih.govderpharmachemica.com

Predicted Infrared (IR) Spectrum

Computational models can predict the vibrational frequencies of (E)-Isoterbinafine, which correspond to the absorption peaks in an IR spectrum. tanta.edu.eg These calculations help in assigning specific vibrational modes (stretching, bending, rocking) to the experimentally observed bands. For a molecule to absorb IR radiation, its dipole moment must change during the vibration. tanta.edu.egjsscacs.edu.in

Below is a hypothetical table of predicted IR frequencies for (E)-Isoterbinafine, based on the functional groups present in its structure.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3050-3020C-H StretchNaphthyl & Phenyl Rings
2970-2850C-H Stretch (asymmetric & symmetric)tert-Butyl Group
2250-2210C≡C StretchAlkyne
1600-1580C=C StretchAromatic Rings
1470-1430C-H Bend (scissoring)CH₂
1365C-H Bend (umbrella)tert-Butyl Group
1250-1000C-N StretchTertiary Amine
830-770C-H Out-of-Plane BendNaphthyl Ring Substitution
770-730C-H Out-of-Plane BendMonosubstituted Phenyl Ring
This table is an illustrative example of predicted data based on the application of standard computational methods.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is a cornerstone of structural elucidation, and computational methods can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. libretexts.org The GIAO method, often paired with DFT, calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com These predictions are invaluable for assigning signals in complex experimental spectra and confirming stereochemistry.

The following tables present hypothetical predicted ¹H and ¹³C NMR chemical shifts for (E)-Isoterbinafine.

Table: Predicted ¹H NMR Chemical Shifts for (E)-Isoterbinafine

Atom Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthyl-H 8.20 - 7.40 Multiplet
Phenyl-H 7.35 - 7.20 Multiplet
Vinylic-H (C=CH-Ph) 6.85 Doublet
Vinylic-H (N-CH=C) 6.50 Doublet
N-CH₂ 3.80 Singlet
tert-Butyl-H 1.15 Singlet

This table is an illustrative example of predicted data based on the application of standard computational methods.

Table: Predicted ¹³C NMR Chemical Shifts for (E)-Isoterbinafine

Carbon Atom Predicted Chemical Shift (δ, ppm)
Naphthyl Carbons 135 - 125
Phenyl Carbons 140 - 128
Vinylic Carbons (C=C) 142 (N-C=), 118 (=CH-Ph)
Alkyne Carbons (C≡C) 95, 85
N-CH₂ 55
tert-Butyl (Quaternary C) 35
tert-Butyl (Methyl C) 29

This table is an illustrative example of predicted data based on the application of standard computational methods.

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. numberanalytics.com TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These transitions typically involve the promotion of an electron from a lower-energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher-energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). For (E)-Isoterbinafine, the extensive conjugation involving the naphthyl ring, the enyne system, and the phenyl group is expected to result in strong absorptions in the UV region.

A hypothetical prediction for the main electronic transitions of (E)-Isoterbinafine is shown below.

Predicted λmax (nm)Oscillator Strength (f)Predominant Electronic Transition
2250.85π → π* (Naphthyl)
2800.65π → π* (Conjugated System)
3100.40π → π* (Conjugated System)
This table is an illustrative example of predicted data based on the application of standard computational methods.

The correlation of such theoretical data with experimental spectra provides a powerful approach for the comprehensive structural and electronic characterization of (E)-Isoterbinafine.

Future Research Directions and Emerging Methodologies for Isoterbinafine, E

Development of Novel and Sustainable Synthetic Routes

The current synthesis of Isoterbinafine, (E)-, involves established organic chemistry techniques. ontosight.ai However, the future of its production lies in the development of more efficient, stereoselective, and sustainable synthetic methods. Key areas of future research include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This includes investigating organoautocatalysis, where a product of the reaction itself acts as a catalyst, potentially eliminating the need for external, and often toxic, metal catalysts. fau.eu

Stereoselective Synthesis: Developing synthetic strategies that yield the (E)-isomer with high selectivity is crucial. Current methods may produce a mixture of isomers, requiring costly and complex separation processes. riken.jp Research inspired by nature's use of enzymes to create specific isomers could lead to novel catalysts that favor the formation of Isoterbinafine, (E)-. riken.jp

Flow Chemistry: Implementing continuous flow synthesis methods could offer significant advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

Synthetic GoalPotential MethodologyKey Benefits
Increased SustainabilityOrganoautocatalysis, Green SolventsReduced waste, lower toxicity, cost-effectiveness
High StereoselectivityNature-inspired catalysts, Chiral ligandsElimination of isomer separation steps, improved purity
Enhanced Efficiency & SafetyContinuous Flow ChemistryBetter process control, scalability, reduced risk

Application of Advanced Analytical Techniques for Deeper Characterization

While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the identification of Isoterbinafine, (E)-, a deeper understanding of its structure and properties necessitates the application of more advanced analytical techniques. ontosight.aivulcanchem.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide highly accurate mass measurements, aiding in the unambiguous identification of the compound and its metabolites. semanticscholar.org

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as NOESY, can provide detailed information about the spatial arrangement of atoms, confirming the (E)-configuration of the double bond and elucidating its conformational dynamics in solution. researchgate.netnajah.edu Solid-state NMR could also be employed to study the compound's structure in its solid form. researchgate.net

Chromatographic Methods: The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is already in practice for monitoring Isoterbinafine, (E)-, in pharmaceutical formulations. vulcanchem.com Future research could focus on developing even more sensitive and rapid chromatographic methods for its detection and quantification in complex biological matrices.

Surface-Enhanced Spectroscopies: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could be explored for ultra-sensitive detection and characterization of Isoterbinafine, (E)- at the single-molecule level.

Analytical TechniqueInformation GainedPotential Impact
High-Resolution Mass Spectrometry (HRMS)Precise molecular formula and fragmentation patterns. semanticscholar.orgUnambiguous identification and metabolite profiling.
Advanced NMR Spectroscopy (2D, Solid-State)Detailed 3D structure and conformational dynamics. researchgate.netnajah.eduConfirmation of stereochemistry and understanding of solution behavior.
UPLC-MS/MSSensitive and quantitative detection. vulcanchem.comImproved quality control and bioanalysis.
Surface-Enhanced SpectroscopiesUltra-sensitive detection and vibrational fingerprinting.Potential for single-molecule studies and in-situ analysis.

In-depth Elucidation of Molecular Interactions and Biochemical Pathways

Isoterbinafine, (E)-, as a related compound of Terbinafine, is presumed to inhibit squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. ontosight.aiscbt.com However, a detailed understanding of its specific interactions and effects on biochemical pathways is a critical area for future investigation.

Enzyme Kinetics and Inhibition Studies: In-depth kinetic studies are needed to determine the precise mechanism of squalene epoxidase inhibition by Isoterbinafine, (E)- (e.g., competitive, non-competitive, or uncompetitive). nih.gov Comparing its inhibitory potency with that of Terbinafine and other isomers will be crucial.

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) studies of Isoterbinafine, (E)- in complex with squalene epoxidase could provide atomic-level details of the binding site and the key molecular interactions responsible for inhibition. nih.gov

Chemoproteomics: Advanced techniques like chemoproteomics can be used to identify the full spectrum of protein targets of Isoterbinafine, (E)- within a cell, revealing potential off-target effects or novel mechanisms of action. eu-openscreen.eu This involves using chemical probes derived from Isoterbinafine, (E)- to capture and identify its binding partners. eu-openscreen.eu

Metabolomics and Systems Biology: Studying the global changes in the metabolome of fungal cells upon treatment with Isoterbinafine, (E)- can provide a comprehensive view of the affected biochemical pathways beyond ergosterol synthesis. embopress.orgbyjus.com This could uncover previously unknown metabolic vulnerabilities that could be exploited for antifungal development.

Design of Highly Selective Molecular Probes and Chemical Tools for Biological Research

To facilitate the study of its biological targets and mechanisms, the development of specialized molecular probes and chemical tools derived from Isoterbinafine, (E)- is a promising research avenue.

Fluorescent Probes: Attaching a fluorescent tag to the Isoterbinafine, (E)- scaffold would allow for the visualization of its subcellular localization and interaction with its target proteins in living cells using advanced microscopy techniques. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group into the structure of Isoterbinafine, (E)- would enable the covalent labeling of its binding partners upon photoactivation. nih.gov This is a powerful tool for target identification and validation. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to Isoterbinafine, (E)- would facilitate the affinity purification of its target proteins for subsequent identification by mass spectrometry.

PROTAC Development: The principles of Proteolysis-Targeting Chimeras (PROTACs) could be applied, where a molecule is designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. thesgc.org While a more long-term goal, this could represent a novel therapeutic strategy.

Integration of Artificial Intelligence and Machine Learning in Isoterbinafine, (E)- Discovery and Analysis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical and biological research, and the study of Isoterbinafine, (E)- is no exception. f1000research.comnih.gov

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity of novel Isoterbinafine, (E)- derivatives, accelerating the discovery of more potent or selective compounds. researchgate.netresearchgate.net

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, such as improved binding affinity for squalene epoxidase or enhanced metabolic stability.

Analysis of Large Datasets: AI can be employed to analyze the large and complex datasets generated by techniques like chemoproteomics and metabolomics, helping to identify patterns and generate new hypotheses about the compound's mechanism of action. researchgate.net

Image Analysis: In conjunction with fluorescent probes, AI-powered image analysis can automate and quantify the analysis of cellular imaging data, providing more objective and high-throughput results.

Exploration of Isoterbinafine, (E)- in Purely Chemical and Materials Science Contexts

Beyond its biological activity, the unique chemical structure of Isoterbinafine, (E)- presents opportunities for exploration in purely chemical and materials science applications.

Organic Synthesis: The reactive enyne moiety in Isoterbinafine, (E)- could be utilized as a building block in the synthesis of more complex organic molecules and polymers.

Coordination Chemistry: The nitrogen atom and the π-systems of the naphthalene (B1677914) ring and the enyne chain could act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.

Materials Science: The rigid, conjugated structure of Isoterbinafine, (E)- suggests potential for its incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate chemical modification. rsc.org

Q & A

Q. What documentation standards are essential for replicating (E)-isoterbinafine’s preclinical efficacy studies?

  • Methodological Answer : Include in Supplementary Materials:
  • Raw spectral data (NMR, HRMS).
  • Animal protocols (IACUC approval numbers, strain details).
  • Statistical code (R/Python scripts for ANOVA, t-tests).
    Follow ARRIVE 2.0 guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.